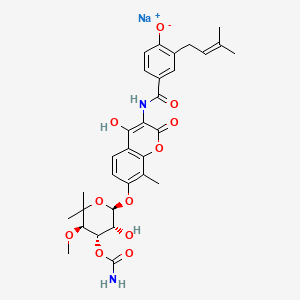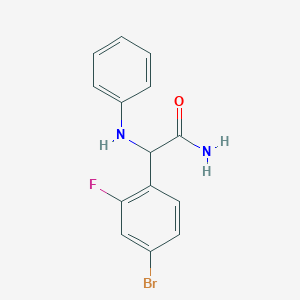![molecular formula C12H12BrNO3 B7559117 N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide](/img/structure/B7559117.png)
N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide, also known as BFMC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair.
Mécanisme D'action
N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide inhibits PARP by binding to its catalytic domain, which prevents PARP from repairing damaged DNA. This leads to the accumulation of DNA damage, which ultimately leads to cell death. N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. Its inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death. N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has also been shown to induce apoptosis in cancer cells. Additionally, N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has been shown to inhibit the growth of cancer cells and to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has several advantages for lab experiments. It is a potent PARP inhibitor, and its use in combination with chemotherapy and radiation therapy has shown promising results in preclinical studies. Additionally, N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has been shown to inhibit the growth of cancer cells and to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. However, there are also some limitations to the use of N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide in lab experiments. Its potency as a PARP inhibitor may lead to off-target effects, and its use may also lead to the development of drug resistance.
Orientations Futures
There are several future directions for the use of N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide in scientific research. One potential direction is the development of more potent and selective PARP inhibitors. Another potential direction is the use of N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide in combination with other targeted therapies, such as immunotherapy or targeted kinase inhibitors. Additionally, the use of N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide in combination with other DNA-damaging agents, such as topoisomerase inhibitors or alkylating agents, may also be explored. Finally, the development of biomarkers to predict the response to N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide and other PARP inhibitors may also be an important future direction.
Méthodes De Synthèse
N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide can be synthesized using a simple two-step process. The first step involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. The second step involves the reaction of furan-2-carbonyl chloride with N,N-dimethylformamide and 5-bromomethylfuran-2-carboxamide to form N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide.
Applications De Recherche Scientifique
N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has been extensively used in scientific research as a PARP inhibitor. PARP is an enzyme that plays a critical role in DNA repair, and its inhibition has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has been shown to be a potent PARP inhibitor, and its use in combination with chemotherapy and radiation therapy has shown promising results in preclinical studies.
Propriétés
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-8-3-5-10(16-8)12(15)14(2)7-9-4-6-11(13)17-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLXUXWQBPZFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N(C)CC2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7559039.png)
![2-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]methyl]indolizine-1-carbonitrile](/img/structure/B7559047.png)
![N-[4-[[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]methyl]-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7559051.png)
![[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7559059.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559062.png)
![methyl 4-[2-[[2-(oxolan-2-yl)acetyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate](/img/structure/B7559077.png)
![2-methyl-5-[2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinolin-3-yl]-1,3,4-oxadiazole](/img/structure/B7559083.png)
![N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559090.png)
![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)


![N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)
![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(4-methylphenyl)methyl]-N-propylacetamide](/img/structure/B7559131.png)
